molecular formula C7H6N2S B164078 3-Methylisothiazolo[4,5-c]pyridine CAS No. 129211-95-6

3-Methylisothiazolo[4,5-c]pyridine

Cat. No. B164078
M. Wt: 150.2 g/mol
InChI Key: QDDWKLMKTMWXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylisothiazolo[4,5-c]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. The compound is synthesized through a multistep process that involves the use of various reagents and catalysts. The resulting product has been studied extensively for its potential use in scientific research, particularly in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of 3-Methylisothiazolo[4,5-c]pyridine is not fully understood, but it is believed to act through a variety of pathways. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to inhibit the growth of bacteria and fungi by disrupting the cell membrane and inhibiting protein synthesis.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Methylisothiazolo[4,5-c]pyridine are varied and depend on the specific application. The compound has been shown to exhibit cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to exhibit antimicrobial activity against a variety of bacteria and fungi, including Staphylococcus aureus and Candida albicans.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Methylisothiazolo[4,5-c]pyridine in lab experiments include its high purity, low toxicity, and ability to penetrate cell membranes. The compound is also relatively easy to synthesize and purify, making it an attractive candidate for research. However, the compound's mechanism of action is not fully understood, and its potential side effects are not well documented.

Future Directions

There are many potential future directions for research involving 3-Methylisothiazolo[4,5-c]pyridine. One area of interest is the compound's potential use as a drug delivery system. The compound's ability to penetrate cell membranes makes it an attractive candidate for delivering drugs to specific targets within the body. Another area of interest is the compound's potential use in developing new antimicrobial and anticancer agents. The compound's unique chemical properties make it a promising candidate for developing new drugs that target specific pathways within cells.
Conclusion
In conclusion, 3-Methylisothiazolo[4,5-c]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. The compound is synthesized through a multistep process that involves the use of various reagents and catalysts. The compound has been studied extensively for its potential use in scientific research, particularly in the field of medicinal chemistry. The compound's mechanism of action is not fully understood, but it has been shown to exhibit a variety of biological activities, including antimicrobial, antifungal, and anticancer properties. The compound's advantages and limitations for lab experiments make it an attractive candidate for research, and there are many potential future directions for studying this compound.

Synthesis Methods

The synthesis of 3-Methylisothiazolo[4,5-c]pyridine involves a multistep process that begins with the reaction of 2-aminopyridine with chloroacetic acid to form a 2-(chloromethyl)pyridine intermediate. This intermediate is then reacted with thiourea to form the desired product. The reaction is catalyzed by a variety of reagents, including copper(II) sulfate, sodium hydroxide, and triethylamine. The resulting product is purified through a series of recrystallization steps to obtain a high-purity compound.

Scientific Research Applications

3-Methylisothiazolo[4,5-c]pyridine has been studied extensively for its potential use in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to exhibit a variety of biological activities, including antimicrobial, antifungal, and anticancer properties. The compound has also been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes.

properties

CAS RN

129211-95-6

Product Name

3-Methylisothiazolo[4,5-c]pyridine

Molecular Formula

C7H6N2S

Molecular Weight

150.2 g/mol

IUPAC Name

3-methyl-[1,2]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C7H6N2S/c1-5-6-4-8-3-2-7(6)10-9-5/h2-4H,1H3

InChI Key

QDDWKLMKTMWXOH-UHFFFAOYSA-N

SMILES

CC1=NSC2=C1C=NC=C2

Canonical SMILES

CC1=NSC2=C1C=NC=C2

synonyms

Isothiazolo[4,5-c]pyridine, 3-methyl- (9CI)

Origin of Product

United States

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